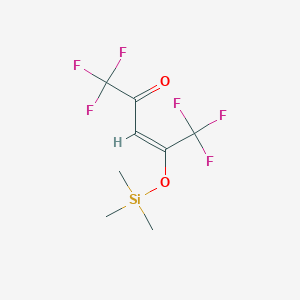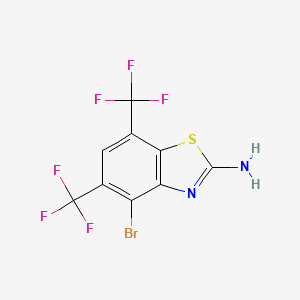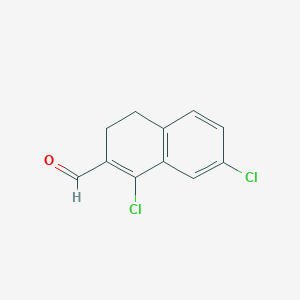
1,7-Dichloro-3,4-dihydronaphthalene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-Dichloro-3,4-dihydronaphthalene-2-carbaldehyde is an organic compound with the molecular formula C11H8Cl2O It is a derivative of naphthalene, characterized by the presence of two chlorine atoms and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,7-Dichloro-3,4-dihydronaphthalene-2-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where naphthalene derivatives are treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group . The reaction typically proceeds under controlled temperature conditions to ensure the selective formation of the desired aldehyde.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 1,7-Dichloro-3,4-dihydronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide (NaOCH3) can replace chlorine with a methoxy group.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: NaOCH3 in methanol.
Major Products Formed:
Oxidation: 1,7-Dichloro-3,4-dihydronaphthalene-2-carboxylic acid.
Reduction: 1,7-Dichloro-3,4-dihydronaphthalene-2-methanol.
Substitution: 1,7-Dimethoxy-3,4-dihydronaphthalene-2-carbaldehyde.
Scientific Research Applications
1,7-Dichloro-3,4-dihydronaphthalene-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes. It may also serve as a probe to investigate the activity of certain biological pathways.
Medicine: Derivatives of this compound may exhibit pharmacological activities, making it a potential lead compound for drug discovery.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,7-Dichloro-3,4-dihydronaphthalene-2-carbaldehyde depends on its application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction reactions. The chlorine atoms can participate in substitution reactions, influencing the overall reactivity and stability of the compound.
Molecular Targets and Pathways:
Enzymatic Reactions: The aldehyde group can interact with enzymes that catalyze oxidation or reduction reactions, providing insights into enzyme mechanisms.
Biological Pathways: The compound may affect pathways involving aldehyde metabolism or detoxification.
Comparison with Similar Compounds
1,7-Dichloro-3,4-dihydronaphthalene-2-carbaldehyde can be compared with other naphthalene derivatives:
1-Chloro-3,4-dihydronaphthalene-2-carbaldehyde: Similar structure but with only one chlorine atom, leading to different reactivity and applications.
2-Methyl-3,4-dihydronaphthalene: Lacks the aldehyde group, resulting in different chemical behavior and uses.
Uniqueness: The presence of two chlorine atoms and an aldehyde group in this compound makes it a versatile compound with unique reactivity patterns, distinguishing it from other naphthalene derivatives.
Conclusion
This compound is a compound of significant interest due to its unique structure and reactivity. Its applications in various fields, including chemistry, biology, medicine, and industry, highlight its versatility and potential for further research and development.
Properties
Molecular Formula |
C11H8Cl2O |
|---|---|
Molecular Weight |
227.08 g/mol |
IUPAC Name |
1,7-dichloro-3,4-dihydronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C11H8Cl2O/c12-9-4-3-7-1-2-8(6-14)11(13)10(7)5-9/h3-6H,1-2H2 |
InChI Key |
IHYRLRMNFPSQRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(C2=C1C=CC(=C2)Cl)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Trifluoromethyl)indolin-6-yl]methanol](/img/structure/B13717206.png)
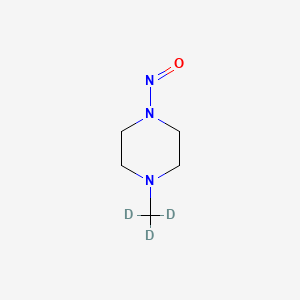
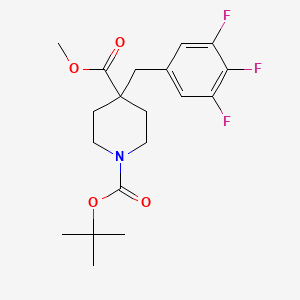
![2,2-Difluoro-alpha-(trifluoromethyl)benzo[d][1,3]dioxole-5-methanol](/img/structure/B13717230.png)
![[(4R,12bS)-9-hydroxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate](/img/structure/B13717231.png)
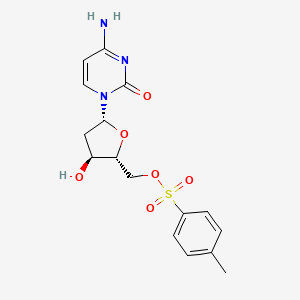
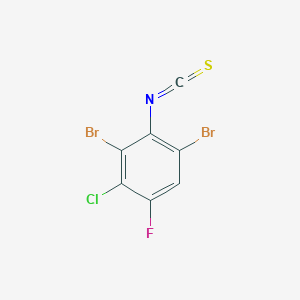
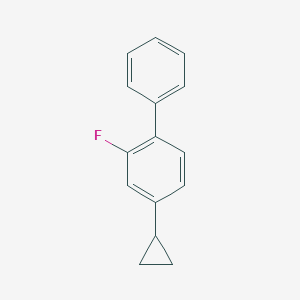
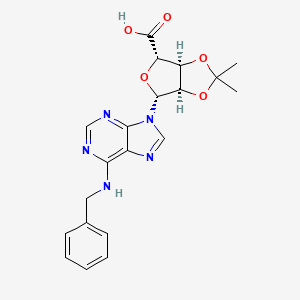
![3-({[2-(4-Methylphenyl)vinyl]sulfonyl}amino)propanoic acid](/img/structure/B13717275.png)
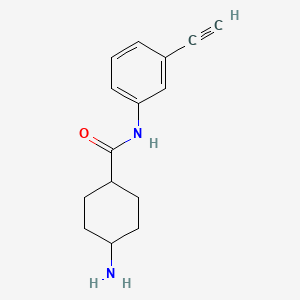
![1-Cyclobutyl-4-[(trimethylsilyl)ethynyl]pyrazole](/img/structure/B13717296.png)
